Armillaric acid
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Overview
Description
Armillaric acid is a natural product that is produced by the fungus Armillaria mellea. It is a member of the sesquiterpene family of compounds and has been found to possess a range of biological activities. Armillaric acid has been the subject of scientific research for many years due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of armillaric acid is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways in cells, leading to a range of biological effects.
Biochemical and Physiological Effects:
Armillaric acid has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit the replication of viruses. It has also been found to have antioxidant properties and to be able to modulate the immune system.
Advantages and Limitations for Lab Experiments
One advantage of using armillaric acid in lab experiments is its natural origin, which makes it a potentially safer alternative to synthetic compounds. Additionally, its diverse range of biological activities makes it a useful tool for studying various biological processes. However, one limitation of using armillaric acid is its limited availability, as it can only be extracted from the fruiting body of Armillaria mellea.
Future Directions
There are many potential future directions for research on armillaric acid. One area of interest is its potential as a natural pesticide in agriculture. Additionally, its anti-inflammatory and anti-viral properties make it a promising candidate for the development of new drugs. Further research is also needed to fully understand the mechanism of action of armillaric acid and its potential applications in other fields, such as environmental science.
Scientific Research Applications
Armillaric acid has been extensively studied for its potential applications in the fields of medicine, agriculture, and environmental science. In medicine, armillaric acid has been found to possess anti-tumor, anti-inflammatory, and anti-viral properties. In agriculture, it has been shown to have potential as a natural pesticide. In environmental science, it has been studied for its ability to break down pollutants in soil and water.
properties
CAS RN |
129251-06-5 |
---|---|
Product Name |
Armillaric acid |
Molecular Formula |
C23H28O7 |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(2R,2aS,4aS,7aS,7bR)-2-(2,4-dihydroxy-6-methylbenzoyl)oxy-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]indene-3-carboxylic acid |
InChI |
InChI=1S/C23H28O7/c1-11-5-13(24)7-16(25)18(11)20(28)30-17-10-22(4)15-9-21(2,3)8-12(15)6-14(19(26)27)23(17,22)29/h5-7,12,15,17,24-25,29H,8-10H2,1-4H3,(H,26,27)/t12-,15+,17-,22-,23+/m1/s1 |
InChI Key |
AOCKXACXCVTXBB-NJHYUGCKSA-N |
Isomeric SMILES |
CC1=CC(=CC(=C1C(=O)O[C@@H]2C[C@]3([C@@]2(C(=C[C@H]4[C@@H]3CC(C4)(C)C)C(=O)O)O)C)O)O |
SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)OC2CC3(C2(C(=CC4C3CC(C4)(C)C)C(=O)O)O)C)O)O |
synonyms |
Armillaric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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